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BRD-4592: A Technical Guide to Target Identification and Validation

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Compound of Interest		
Compound Name:	BRD-4592	
Cat. No.:	B15565538	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target of **BRD-4592**, a potent inhibitor of Mycobacterium tuberculosis (Mtb). **BRD-4592** was discovered through a whole-cell screening campaign and has been characterized as a promising anti-tubercular agent with a novel mechanism of action. This document details the experimental methodologies employed to elucidate its target, quantify its inhibitory activity, and validate the target's essentiality for Mtb survival.

Executive Summary

BRD-4592 is a synthetic azetidine derivative identified from a diversity-oriented synthesis library that exhibits bactericidal activity against Mycobacterium tuberculosis.[1] The molecular target of **BRD-4592** has been identified as tryptophan synthase (TrpAB), a crucial enzyme in the biosynthesis of L-tryptophan.[1] **BRD-4592** acts as an allosteric, mixed-type inhibitor, binding at the interface of the α and β subunits of the TrpAB hetero-tetramer.[1][2] This binding event stabilizes the enzyme in an active conformation, paradoxically increasing its affinity for substrates and the product, which ultimately leads to potent inhibition that is not easily overcome by metabolic changes.[1] The tryptophan biosynthesis pathway is absent in humans, making TrpAB an attractive target for developing selective anti-tubercular therapeutics. The in vivo essentiality of TrpAB for Mtb survival has been confirmed in murine infection models, further validating it as a promising drug target.



Data Presentation

Table 1: In Vitro Activity of BRD-4592

Parameter	Value	Mtb Strain	Reference
MIC90	3 μΜ	GFP-expressing Mtb	

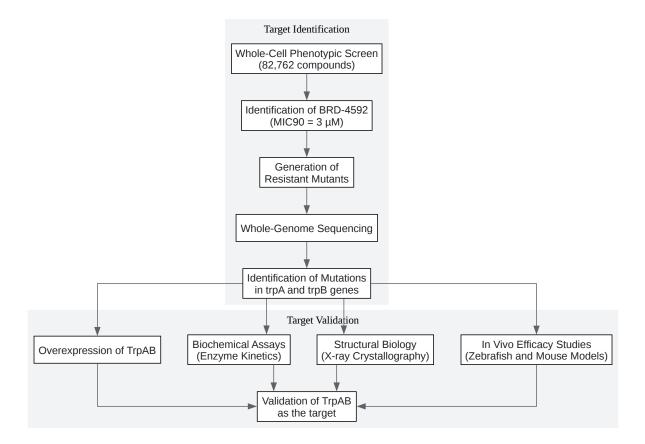
Table 2: Tryptophan Synthase Inhibition by BRD-4592

Parameter	Value	Substrate	Description	Reference
Inhibition Type	Mixed-type	L-Serine		_
Inhibition Type	Uncompetitive	Indole-3-glycerol phosphate (I3GP)		_

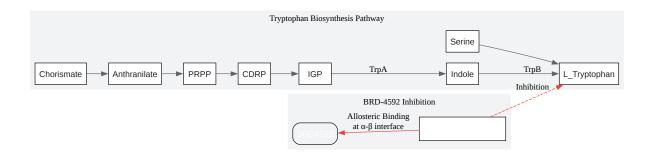
Target Identification and Validation Workflow

The following diagram illustrates the workflow employed for the identification and validation of tryptophan synthase as the target of **BRD-4592**.









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References

- 1. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight into Allosteric Inhibition of Mycobacterium tuberculosis Tryptophan Synthase (Journal Article) | OSTI.GOV [osti.gov]
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